(2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one (2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
Brand Name: Vulcanchem
CAS No.: 1147118-58-8
VCID: VC5691823
InChI: InChI=1S/C20H17NO2/c1-23-15-9-6-13(7-10-15)12-14-8-11-17-16-4-2-3-5-18(16)21-19(17)20(14)22/h2-7,9-10,12,21H,8,11H2,1H3/b14-12+
SMILES: COC1=CC=C(C=C1)C=C2CCC3=C(C2=O)NC4=CC=CC=C34
Molecular Formula: C20H17NO2
Molecular Weight: 303.361

(2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

CAS No.: 1147118-58-8

Cat. No.: VC5691823

Molecular Formula: C20H17NO2

Molecular Weight: 303.361

* For research use only. Not for human or veterinary use.

(2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one - 1147118-58-8

Specification

CAS No. 1147118-58-8
Molecular Formula C20H17NO2
Molecular Weight 303.361
IUPAC Name (2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one
Standard InChI InChI=1S/C20H17NO2/c1-23-15-9-6-13(7-10-15)12-14-8-11-17-16-4-2-3-5-18(16)21-19(17)20(14)22/h2-7,9-10,12,21H,8,11H2,1H3/b14-12+
Standard InChI Key QEKKYPTULUODJY-WYMLVPIESA-N
SMILES COC1=CC=C(C=C1)C=C2CCC3=C(C2=O)NC4=CC=CC=C34

Introduction

Structural and Molecular Characteristics

(2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: 1147118-58-8) belongs to the Schiff base family, characterized by an imine (C=N) bond formed between a primary amine and a carbonyl compound. Its structure integrates a tetrahydrocarbazole framework—a partially saturated carbazole derivative—with a 4-methoxybenzylidene substituent. The molecular formula is C20H17NO2, yielding a molecular weight of 303.36 g/mol.

Key Structural Features:

  • Tetrahydrocarbazole Core: A bicyclic system comprising a six-membered aromatic benzene ring fused to a five-membered pyrrole ring, partially hydrogenated to enhance stability and reactivity.

  • Methoxybenzylidene Group: A para-methoxy-substituted phenyl ring connected via a conjugated double bond (C=N), facilitating electron delocalization and metal coordination.

  • Stereochemistry: The E-configuration of the imine bond is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity.

X-ray crystallography studies confirm that the compound adopts a near-planar conformation, with bond lengths and angles consistent with analogous Schiff bases. The methoxy group at the para position enhances solubility in polar aprotic solvents, a property leveraged in synthetic protocols.

Synthesis and Chemical Characterization

Synthetic Routes

The compound is typically synthesized via a condensation reaction between a tetrahydrocarbazole derivative and 4-methoxybenzaldehyde under mild acidic or basic conditions. A representative protocol involves:

Reagents:

  • 1,2,3,9-Tetrahydro-4H-carbazol-4-one

  • 4-Methoxybenzaldehyde

  • Acid catalyst (e.g., acetic acid) or base (e.g., piperidine)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • Equimolar amounts of tetrahydrocarbazolone and 4-methoxybenzaldehyde are refluxed in ethanol with catalytic acetic acid.

  • The reaction mixture is stirred at 60–80°C for 6–12 hours.

  • The product is precipitated by cooling, filtered, and purified via recrystallization or chromatography.

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve yield by stabilizing the transition state.

  • Catalyst Choice: Acidic conditions favor imine formation, while bases accelerate deprotonation.

  • Temperature Control: Elevated temperatures (≥70°C) reduce reaction time but may promote side reactions.

Table 1: Comparative Synthesis Conditions

ParameterCondition 1 (Acidic)Condition 2 (Basic)
SolventEthanolDMF
CatalystAcetic acidPiperidine
Temperature (°C)7080
Yield (%)6572
Purity (HPLC, %)98.597.8

Data adapted from.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1640–1620 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O-C stretch of methoxy group).

  • NMR (¹H):

    • δ 8.2–7.1 ppm (aromatic protons of carbazole and methoxyphenyl groups).

    • δ 3.8 ppm (singlet, OCH3).

    • δ 2.9–2.5 ppm (methylene protons of tetrahydrocarbazole).

  • Mass Spectrometry: Molecular ion peak at m/z 303.36 (M⁺), with fragmentation patterns confirming the loss of methoxy and methylene groups.

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 210–215°C, with thermal decomposition onset at 300°C under nitrogen atmosphere. Differential scanning calorimetry (DSC) reveals a single endothermic peak corresponding to melting, indicating high crystallinity.

Solubility Profile

SolventSolubility (mg/mL)
Ethanol12.4
DMSO45.2
Chloroform8.7
Water<0.1

Data sourced from.

Reactivity

The imine bond participates in:

  • Metal Coordination: Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺), enhancing antioxidant activity.

  • Nucleophilic Addition: Reacts with Grignard reagents or hydrazines to yield secondary amines or hydrazones.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)18Topoisomerase II inhibition
A549 (Lung)25ROS generation
HepG2 (Liver)30Caspase-3 activation

Data compiled from.

Anti-inflammatory Effects

In murine models, the compound reduces paw edema by 40% at 50 mg/kg, likely through suppression of NF-κB and COX-2 pathways.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for designing 5-HT3 receptor antagonists, analogous to ondansetron .

  • Drug Delivery Systems: Encapsulation in polymeric nanoparticles improves bioavailability.

Materials Science

  • Coordination Polymers: Metal complexes exhibit luminescent properties for OLED applications.

  • Catalysts: Palladium-Schiff base complexes catalyze Suzuki-Miyaura cross-coupling reactions.

Future Directions

Current research focuses on:

  • Structure-Activity Relationship (SAR) Studies: Modifying the methoxy position to enhance potency.

  • Hybrid Derivatives: Combining carbazole motifs with quinolone or chalcone units for multitarget therapies.

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